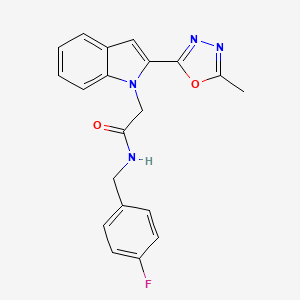

N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative featuring a 5-methyl-1,3,4-oxadiazole ring fused to the indole core and a 4-fluorobenzyl substituent on the acetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the 4-fluorobenzyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2/c1-13-23-24-20(27-13)18-10-15-4-2-3-5-17(15)25(18)12-19(26)22-11-14-6-8-16(21)9-7-14/h2-10H,11-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXPLTDEEITDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives.

Oxadiazole Derivatives

Compounds based on oxadiazole have been synthesized and characterized for various applications. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized and found to have moderate thermal stabilities.

Biological Activity

N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with an indole moiety and an oxadiazole group, which are known for their diverse biological activities. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) .

- Induction of Apoptosis : Research indicates that this compound can enhance apoptotic pathways in cancer cells, contributing to its anticancer effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2e | HCT116 | 6.43 ± 0.72 | EGFR Inhibition |

| A549 | 9.62 ± 1.14 | Apoptosis Induction | |

| A375 | 8.07 ± 1.36 | COX-independent Activity |

The compound demonstrated significant cytotoxic effects against various human cancer cell lines including colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) . The IC50 values indicate that it is more effective than traditional treatments like erlotinib in certain contexts.

Other Biological Activities

In addition to anticancer properties, compounds containing the oxadiazole moiety have been reported to exhibit:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.

- Antiviral Effects : Indole derivatives have been explored for their potential as antiviral agents against viruses like HCV .

Study on Anticancer Activity

In a study evaluating the anticancer effects of new indole-based oxadiazoles, it was found that compounds similar to this compound exhibited selective inhibition of EGFR and COX-2 pathways. The most effective compound showed a significant increase in apoptosis compared to standard treatments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxadiazole Ring : Achieved through the reaction of hydrazides with carboxylic acid derivatives.

- Introduction of the Fluorobenzyl Group : Involves nucleophilic substitution reactions.

- Coupling with Acetamide Moiety : Finalizes the synthesis under basic conditions .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several classes of indole-oxadiazole-acetamide derivatives. Key comparisons include:

Key Observations :

- Substituent Effects : The 4-fluorobenzyl group in the target compound is analogous to substituents in Compounds 5d and 13, which are associated with improved antimicrobial and enzyme inhibition activities .

- Oxadiazole Modifications : The 5-methyl substitution on the oxadiazole ring may confer greater metabolic stability compared to sulfanyl-linked oxadiazoles (e.g., Compounds 8t, 8g) .

2.2.1 Enzyme Inhibition

- Lipoxygenase (LOX) Inhibition: Compound 8t () exhibited moderate LOX inhibition (IC$_{50}$ = 42.3 µM), attributed to the sulfanyl bridge and chloro-substituted phenyl group .

- α-Glucosidase Inhibition : Compound 8u () showed IC$_{50}$ = 38.7 µM, suggesting that ethoxy and methyl groups on the phenyl ring enhance binding . The 4-fluorobenzyl group in the target compound may similarly optimize hydrophobic interactions.

2.2.2 Antimicrobial and Antioxidant Activity

- Antimicrobial Activity : Benzofuran-oxadiazole derivatives (e.g., Compound 5d, ) demonstrated potent activity against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s indole-oxadiazole core may offer comparable efficacy.

- Antioxidant Activity: Oxazolone derivatives in showed radical scavenging activity (IC$_{50}$ = 14.2 µM for Compound 6a), linked to electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.